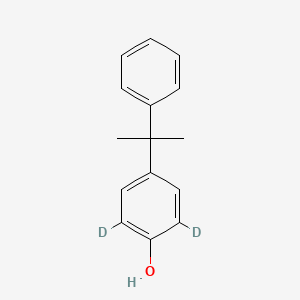

4-Cumylphenol-2,6-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cumylphenol-2,6-d2 is a deuterated isotope of 4-Cumylphenol, identified by the CAS number 1793085-74-1. It has a molecular formula of C15H14D2O and a molecular weight of 214.3 g/mol. This compound is primarily used in analytical method development, method validation, and quality control applications .

Métodos De Preparación

The synthesis of 4-Cumylphenol-2,6-d2 involves the reaction of phenol with alpha-methylstyrene in the presence of an acid catalyst and an alkylbenzene, preferably cumene . The reaction conditions typically include a temperature range of 78-80°C and the use of solvents like DMSO or methanol. Industrial production methods often employ continuous or batch-wise processes, with the feed rate measured in weighted hourly space velocity (whsv) ranging from 0.1 to 12.0 .

Análisis De Reacciones Químicas

4-Cumylphenol-2,6-d2 undergoes various chemical reactions, including Friedel–Crafts alkylation, where it reacts with alkenes in the presence of metal triflates or metal triflimidates as catalysts . Common reagents used in these reactions include trifluoromethanesulfonic acid, oleum, boron trifluoride, sulfonic resins, p-toluenesulfonic acid, and methanesulfonic acid . The major products formed from these reactions are typically alkylphenols, which are of industrial interest as lubricants and antioxidants .

Aplicaciones Científicas De Investigación

4-Cumylphenol-2,6-d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for polymers and is used in the study of reaction mechanisms and kinetics. In biology and medicine, it is employed in metabolic research to study pathways in vivo and in clinical diagnostics for imaging and diagnosis. In industry, it is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.

Mecanismo De Acción

The mechanism of action of 4-Cumylphenol-2,6-d2 involves its interaction with estrogen-related receptor gamma, acting as a transcription activator in the absence of a bound ligand . This interaction leads to the activation of reporter genes controlled by estrogen response elements . The molecular targets and pathways involved include the estrogen response elements and the transcriptional activation pathways .

Comparación Con Compuestos Similares

4-Cumylphenol-2,6-d2 is similar to other alkylphenols such as 4-tert-octylphenol and 4-Cumylphenol . its deuterated nature makes it unique, as it is specifically used in stable isotope labeling for studying metabolic pathways and environmental pollutant standards. Other similar compounds include 4-tert-octylphenol, which is also used in industrial applications as a lubricant and antioxidant .

Actividad Biológica

4-Cumylphenol-2,6-d2 is a deuterated derivative of 4-cumylphenol, a compound known for its phenolic structure and potential biological activities. The deuteration at the 2 and 6 positions enhances its analytical utility, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, allowing for distinct chemical shifts. This article focuses on the biological activity of this compound, exploring its interactions within biological systems, potential health effects, and applications in various fields.

- Molecular Formula : C15H16O

- Molecular Weight : 214.30 g/mol

- CAS Number : Not explicitly provided in the results.

Biological Activity Overview

4-Cumylphenol and its derivatives have been studied for various biological activities including antioxidative, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest interactions with enzymes and receptors that may influence biochemical pathways.

Key Biological Activities:

- Antioxidative Properties : Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases.

- Anti-inflammatory Effects : Research indicates that phenolic compounds can modulate inflammatory responses, potentially benefiting conditions like arthritis and cardiovascular diseases.

- Anticancer Potential : Some studies suggest that phenolic compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Comparative Analysis with Related Compounds

A comparison of this compound with its non-deuterated counterpart and other structurally similar compounds highlights its unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Cumylphenol | 599-64-4 | Non-deuterated; widely studied for various applications. |

| 2,6-Di-tert-butyl-4-cumylphenol | 34624-81-2 | Contains tert-butyl groups; used as an antioxidant. |

| Phenol | 108-95-2 | Simple structure; precursor for many chemicals. |

| p-Cumylphenol | 599-64-4 | Similar structure; studied for potential biological activities. |

Case Studies and Research Findings

- Bioavailability Studies : Research indicates that the bioavailability of phenolic compounds is influenced by their structural characteristics and the food matrix in which they are consumed. Encapsulation techniques have been explored to enhance the bioavailability of phenolic compounds, including derivatives like 4-cumylphenol .

- ToxCast Project Findings : A comprehensive analysis within the ToxCast project assessed numerous chemicals across various biological assays, revealing potential interactions of phenolic compounds with key enzymes and receptors involved in metabolic pathways . While specific data for this compound were not highlighted, the findings suggest a broader context for understanding its biological interactions.

- Environmental Impact Studies : As a breakdown product of alkylphenol detergents, 4-cumylphenol has been detected in groundwater samples, raising concerns about its environmental persistence and potential endocrine-disrupting effects . This underscores the need for further research into its biological implications on human health and ecosystems.

Propiedades

Fórmula molecular |

C15H16O |

|---|---|

Peso molecular |

214.30 g/mol |

Nombre IUPAC |

2,6-dideuterio-4-(2-phenylpropan-2-yl)phenol |

InChI |

InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3/i10D,11D |

Clave InChI |

QBDSZLJBMIMQRS-MIBQVNFTSA-N |

SMILES isomérico |

[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC=CC=C2 |

SMILES canónico |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.